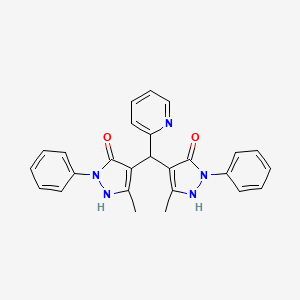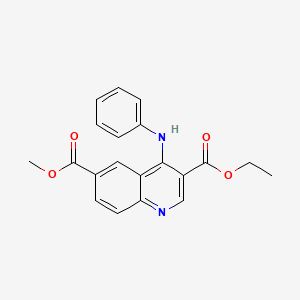
4,4'-(pyridin-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through a multi-step process involving the condensation of pyrazole derivatives with pyridine aldehydes. One common method involves the use of nano SnO2 as a catalyst under solvent-free conditions at room temperature . This eco-friendly approach not only provides high yields but also minimizes the formation of side products.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anti-inflammatory properties, it is being studied for its potential use in treating inflammatory diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets. The compound binds to specific enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as:
Rimonabant: Known for its anti-obesity effects.
Celecoxib: A well-known anti-inflammatory drug.
Fipronil: An insecticide used in agriculture.
Compared to these compounds, 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL stands out due to its dual pyrazole and pyridine structure, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C26H23N5O2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-2-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)19-11-5-3-6-12-19)24(21-15-9-10-16-27-21)23-18(2)29-31(26(23)33)20-13-7-4-8-14-20/h3-16,24,28-29H,1-2H3 |
Clé InChI |
BYSRGEMXCPMSJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=N3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11603421.png)
![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603433.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)
![1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)

![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603461.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603472.png)
![N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11603473.png)
![(5Z)-2-(4-methoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603475.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11603476.png)
![2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11603478.png)


